6-Methylazepane-2,4-dione
CAS No.: 29520-89-6
Cat. No.: VC7443833
Molecular Formula: C7H11NO2
Molecular Weight: 141.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29520-89-6 |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 |
IUPAC Name | 6-methylazepane-2,4-dione |
Standard InChI | InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) |
Standard InChI Key | ZWNPDHZUUNKFDT-UHFFFAOYSA-N |
SMILES | CC1CC(=O)CC(=O)NC1 |
Introduction
Structural and Molecular Characteristics
6-Methylazepane-2,4-dione belongs to the azepane family, characterized by a seven-membered ring containing one nitrogen atom. The compound’s structure is defined by two ketone groups at positions 2 and 4 and a methyl substituent at position 6 (Figure 1). Its SMILES notation (CC1CC(=O)CC(=O)NC1) and InChIKey (ZWNPDHZUUNKFDT-UHFFFAOYSA-N) confirm the spatial arrangement of functional groups . The molecular weight is 141.17 g/mol, with a calculated lipophilicity (LogP) of approximately 0.9, suggesting moderate hydrophobicity .
Table 1: Key Physicochemical Properties
Note: Boiling point and density estimates derived from analogous cyclic diketones .
Synthesis and Stability
The synthesis of 6-methylazepane-2,4-dione likely involves cyclization reactions of precursor amines or diketones. A plausible route includes the intramolecular condensation of a γ-ketoamide intermediate under acidic or basic conditions, a method analogous to the synthesis of thiazolidine-2,4-dione derivatives . For example, Knoevenagel condensation—a reaction employed for similar diketones—could facilitate the formation of the azepane ring .
The compound exhibits thermal stability, with a predicted flash point above 85°C, inferred from structurally related compounds . Its shelf life is prolonged when stored in refrigerated conditions, as recommended for diketones prone to hydrolysis .
Spectroscopic and Chromatographic Data
Despite the absence of experimental spectral data in literature, theoretical predictions provide insights into its spectroscopic behavior:
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Infrared (IR) Spectroscopy: Strong absorption bands near 1700 cm⁻¹ corresponding to carbonyl (C=O) stretching vibrations.
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Nuclear Magnetic Resonance (NMR):
Table 2: Predicted Collision Cross Sections (CCS) for Adducts
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